molecular formula C23H18ClNO5S B3473312 ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B3473312
M. Wt: 455.9 g/mol
InChI Key: LIPSJFMLBPUDKP-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound featuring a benzofuran core, which is a fused ring system consisting of a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenolic compounds and appropriate electrophiles.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the benzofuran ring is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzofuran rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it can serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological macromolecules.

    Chemical Biology: The compound can be employed as a probe to investigate the mechanisms of action of sulfonamide drugs.

Mechanism of Action

The mechanism of action of ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates of certain enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents on the phenyl ring. The chlorine atom can enhance the compound’s ability to interact with biological targets through halogen bonding and other interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5S/c1-2-29-23(26)21-19-14-17(25-31(27,28)18-11-8-16(24)9-12-18)10-13-20(19)30-22(21)15-6-4-3-5-7-15/h3-14,25H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPSJFMLBPUDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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